N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It contains a benzoxazole moiety, which is a heterocyclic compound with a fusion of benzene and oxazole . Benzoxazole derivatives have been known for their wide spectrum of pharmacological activities .
科学的研究の応用
Synthesis and Biological Applications
Synthesis of Novel Heterocyclic Compounds : A study detailed the synthesis of several novel heterocyclic compounds derived from visnaginone and khellinone, which share structural features with the specified compound. These synthesized compounds showed potential as anti-inflammatory and analgesic agents, highlighting the therapeutic applications of such molecules (Abu‐Hashem et al., 2020).
Antimicrobial Activity of Pyridine Derivatives : Another study synthesized new pyridine derivatives, evaluating their antimicrobial activities. This research provides a methodological framework for exploring the antimicrobial potential of related compounds, suggesting a possible application in combating microbial resistance (Patel et al., 2011).
Cinitapride and Benzimidazole Derivatives : Research into cinitapride-related benzimidazole derivatives, which are structurally analogous to the target compound, explored their anti-ulcerative activity. This indicates the compound's potential utility in gastrointestinal motility and ulcerative disorders (Srinivasulu et al., 2005).
Methodological Advances in Synthesis
- Convergent Synthesis Techniques : A study on oxindole synthesis via palladium-catalyzed CH functionalization demonstrates advanced synthetic techniques that could be applied to the production of complex molecules like "N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide," potentially offering new pathways for creating pharmacologically active agents (Magano et al., 2014).
Potential Pharmacological Applications
- Antipsychotic Agent Development : Research into heterocyclic carboxamides as potential antipsychotic agents illustrates the process of structural modification and evaluation for receptor affinity, providing a template for the development of new drugs in the field of mental health. This could be relevant for compounds with similar structures, hinting at their potential application in treating psychiatric disorders (Norman et al., 1996).
作用機序
Target of Action
The compound, also known as N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide, primarily targets G-protein-coupled receptor kinase (GRK)-2 and -5 . These are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activities
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the regulation of receptor trafficking and signaling . This can lead to changes in the downstream effects of these pathways, including receptor desensitization and signaling .
Result of Action
The molecular and cellular effects of the compound’s action would be primarily related to its inhibitory effects on GRK-2 and -5. This could potentially lead to alterations in cardiovascular function, given the role of these targets in cardiovascular disease .
特性
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-28-19-8-4-5-16-13-20(29-21(16)19)22(27)24-14-15-9-11-26(12-10-15)23-25-17-6-2-3-7-18(17)30-23/h2-8,13,15H,9-12,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGGZEAXCALPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。